Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
Overview
Description
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is a heterocyclic compound with the molecular formula C6H9NO2S. This compound is known for its unique structure, which includes a thiopyran ring with a carbonitrile group and two oxygen atoms attached to the sulfur atom, forming a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable thiol with a nitrile compound in the presence of a base, followed by oxidation to introduce the sulfone group. The reaction conditions often involve moderate temperatures and the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the thiopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Thioethers: From reduction reactions.
Substituted Thiopyrans: From nucleophilic substitution reactions.
Scientific Research Applications
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in redox reactions, while the carbonitrile group can undergo nucleophilic attack. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Similar structure but with a hydroxyl group instead of a carbonitrile group.
Uniqueness
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is unique due to the presence of both a carbonitrile group and a sulfone group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. Research indicates that this compound may interact with multiple biological pathways, making it a candidate for therapeutic applications.
Key Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .
The biological activity of this compound is attributed to its structural features, particularly the sulfone and carbonitrile groups. These functional groups enable the compound to participate in redox reactions and nucleophilic attacks, influencing various molecular targets within cells.
Proposed Mechanisms
- Redox Reactions : The sulfone group can undergo oxidation-reduction reactions, potentially affecting redox-sensitive signaling pathways.
- Nucleophilic Attack : The carbonitrile group can serve as a site for nucleophilic attack by cellular components, leading to the formation of reactive intermediates that may modify protein function or gene expression.
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. |
Study 3 | Mechanistic Insights | Identified pathways involved in apoptosis and cell cycle arrest mediated by the compound. |
Notable Case Studies
- Antimicrobial Efficacy : In a study assessing various derivatives of thiopyran compounds, this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics .
- Cancer Cell Line Studies : Research involving MCF-7 breast cancer cells indicated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation.
Properties
IUPAC Name |
1,1-dioxothiane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLYUZZMZKUSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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